molecular formula C17H19N3O3S B2626813 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide CAS No. 1207004-95-2

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide

カタログ番号: B2626813
CAS番号: 1207004-95-2
分子量: 345.42
InChIキー: IKQYWIRWZCSYMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine-3-sulfonamide core linked to a substituted phenyl group. The phenyl ring is substituted at the 4-position with a methyl group and at the 3-position with a 2-oxopiperidin-1-yl moiety. This structural configuration confers unique physicochemical and pharmacological properties.

特性

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-7-8-14(11-16(13)20-10-3-2-6-17(20)21)19-24(22,23)15-5-4-9-18-12-15/h4-5,7-9,11-12,19H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQYWIRWZCSYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide typically involves multi-step organic reactions One common method starts with the preparation of the piperidinone intermediate, which is then reacted with a sulfonamide derivativeReaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine .

科学的研究の応用

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide has several scientific research applications:

作用機序

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide with structurally or functionally related sulfonamide derivatives from the provided evidence.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Weight (g/mol) Key Structural Features Pharmacological Target Solubility (Water) Melting Point (°C) Reference
Target Compound ~345.07 (calculated) Pyridine-3-sulfonamide, 4-methylphenyl, 2-oxopiperidinyl Not specified Not reported Not reported N/A
ZD4054 424.4 Pyridine-3-sulfonamide, methoxynitropyrazine, oxadiazole Endothelin A receptor antagonist 0.12 mg/mL at 25°C Not reported
Imatinib mesylate 589.7 Benzamide, pyrimidinyl, methylpiperazinyl Tyrosine kinase inhibitor Freely soluble in 0.1N HCl, methanol Not reported
Example 57 (Patent compound) 616.9 Benzenesulfonamide, pyrazolopyrimidine, chromenyl Not specified Not reported 211–214

Key Comparisons:

In contrast, the target’s 2-oxopiperidinyl group may improve membrane permeability due to its moderate lipophilicity. Imatinib mesylate differs significantly as a benzamide derivative but shares nitrogen-rich aromatic systems (pyrimidine, pyridine), which are critical for kinase inhibition . The Example 57 patent compound uses a benzenesulfonamide scaffold with a pyrazolopyrimidine-chromenyl hybrid, suggesting divergent biological targets compared to the target compound .

Pharmacological Targets :

  • ZD4054 is a selective endothelin A receptor antagonist, highlighting the role of sulfonamides in modulating G-protein-coupled receptors . The target compound’s 2-oxopiperidinyl group could position it for protease or kinase targeting, though this remains speculative without direct evidence.
  • Imatinib mesylate’s success as a tyrosine kinase inhibitor underscores the importance of sulfonamide-adjacent functional groups (e.g., methylpiperazinyl) in drug design .

Synthetic Complexity :

  • The Example 57 patent compound (melting point 211–214°C) demonstrates the synthetic challenges of incorporating fused heterocycles like pyrazolopyrimidine and chromenyl, which are absent in the simpler target compound .

生物活性

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a pyridine ring, which contributes to its pharmacological properties. The presence of the piperidinone moiety enhances its interaction with biological targets.

The primary mechanism of action for this compound involves its role as a selective inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively reduces thrombin generation, leading to decreased platelet aggregation and potential therapeutic effects in thromboembolic disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including:

Cell Line IC50 (µg/mL)
HeLa0.89
HL-600.79
AGS0.60

The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, activating caspases (caspase-8 and caspase-9) involved in programmed cell death .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound led to significant cell cycle arrest in the subG0 phase and mitochondrial membrane depolarization in HeLa cells. The percentage of late apoptotic cells increased significantly at higher concentrations .
  • Animal Models : In vivo studies have shown that administration of this compound results in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicological evaluations indicate that it has a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. How can the identity and purity of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide be confirmed in research settings?

  • Methodological Answer :

  • Use HPLC with a C18 column and UV detection (e.g., 254 nm) for purity assessment, validated per ICH guidelines (system suitability, linearity, precision) .
  • Confirm structural identity via 1H/13C NMR (observe sulfonamide NH protons at δ ~10-12 ppm and aromatic protons in pyridine/piperidone rings) and high-resolution mass spectrometry (HRMS) .
  • Quantify trace impurities (e.g., dimerization byproducts) using UPLC-MS with a sensitivity limit of 0.1% .

Q. What synthetic routes are available for This compound?

  • Methodological Answer :

  • Step 1 : Synthesize the 2-oxopiperidin-1-ylphenyl intermediate via nucleophilic substitution of 4-methyl-3-aminophenol with 2-chloropiperidone under basic conditions (K2CO3, DMF, 80°C) .
  • Step 2 : Couple the intermediate with pyridine-3-sulfonyl chloride using N,N-diisopropylethylamine (DIPEA) in dichloromethane (0°C to RT, 12 h) .
  • Purification : Recrystallize from ethanol/water (7:3) to achieve ≥98% purity .

Advanced Research Questions

Q. How can researchers optimize the yield of This compound while minimizing dimerization or sulfone byproducts?

  • Methodological Answer :

  • Reaction Optimization :
  • Use palladium-catalyzed cross-coupling (Suzuki-Miyaura) for aryl-aryl bond formation to reduce side reactions .
  • Control temperature (<50°C) during sulfonamide coupling to prevent sulfone oxidation .
  • Byproduct Monitoring : Track dimerization via TLC (silica gel, ethyl acetate/hexane 1:1) and quantify with HPLC-DAD .
  • Solvent Selection : Replace polar aprotic solvents (DMF) with THF to reduce nucleophilic side reactions .

Q. What advanced analytical techniques are suitable for detecting trace impurities in This compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detect impurities at <0.05% levels using electrospray ionization (ESI+) and Orbitrap analyzers .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from regioisomers or stereochemical impurities .
  • ICP-MS : Screen for residual metal catalysts (e.g., Pd) from coupling reactions, with a detection limit of 1 ppb .

Q. How to resolve contradictions in biological activity data for this compound across different assays (e.g., kinase inhibition vs. cellular cytotoxicity)?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., ATPase assays) with cellular viability (MTT assays) to differentiate direct target effects from off-target toxicity .
  • Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Metabolite Analysis : Quantify intracellular drug concentrations via LC-MS/MS to correlate exposure with activity .

Q. What computational strategies can predict the binding mode of This compound to its target protein?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1IEP for kinase targets) to model sulfonamide interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex in solvated environments .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs using Schrödinger’s FEP+ .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry (λ = 600 nm) to ensure consistency .
  • Solubility Enhancement : Test co-solvents (e.g., 10% PEG-400) or cyclodextrin inclusion complexes .
  • Purity Verification : Confirm absence of hygroscopic salts or amorphous content via XRPD .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。